1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea
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Overview
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea is a complex organic compound that features a unique combination of benzodioxole and bithiophene moieties linked through a urea group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Intermediate: Starting with catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Bithiophene Intermediate: The bithiophene unit can be synthesized via a Stille coupling reaction, where two thiophene rings are coupled using a palladium catalyst.
Coupling of Intermediates: The benzodioxole and bithiophene intermediates are then linked through a urea formation reaction, typically involving the reaction of an isocyanate with an amine under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Stille coupling and urea formation steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea linkage using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Chemistry:
Organic Electronics: The compound’s conjugated system makes it suitable for use in organic semiconductors and photovoltaic cells.
Catalysis: It can serve as a ligand in transition metal catalysis due to its ability to coordinate with metals.
Biology and Medicine:
Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry:
Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.
Polymer Science: Incorporated into polymers to enhance their conductivity and stability.
Mechanism of Action
The mechanism by which 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea exerts its effects depends on its application. In organic electronics, its conjugated system facilitates electron transport. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)-3-(2-thienyl)urea: Lacks the bithiophene unit, resulting in different electronic properties.
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)urea: Lacks the benzodioxole moiety, affecting its reactivity and applications.
Uniqueness: 1-(2H-1,3-benzodioxol-5-yl)-3-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)urea is unique due to the combination of benzodioxole and bithiophene units, which confer distinct electronic and structural properties, making it versatile for various scientific and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c21-12(15-5-6-17(26-15)16-2-1-7-25-16)9-19-18(22)20-11-3-4-13-14(8-11)24-10-23-13/h1-8,12,21H,9-10H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCDOAZVYDHUPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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